molecular formula C7H7NO4S B8025977 Ethyl 4-nitrothiophene-2-carboxylate

Ethyl 4-nitrothiophene-2-carboxylate

Cat. No. B8025977
M. Wt: 201.20 g/mol
InChI Key: CFNYYCSQRYKZID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-nitrothiophene-2-carboxylate is a useful research compound. Its molecular formula is C7H7NO4S and its molecular weight is 201.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-nitrothiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-nitrothiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Carboxyl-group Protection in Peptide Synthesis : The 2-(p-nitrophenylthio)ethyl group, related to Ethyl 4-nitrothiophene-2-carboxylate, has been used for carboxyl-group protection in peptide synthesis. This group can be selectively removed after conversion into the corresponding sulphone by treatment with alkali (Amaral, 1969).

  • Synthesis of Heterocyclic Systems : Ethyl 4-nitrothiophene-2-carboxylate derivatives have been used in the synthesis of complex heterocyclic systems like 2H-Pyrrolo[3,4-b][1,5]benzothiazepine 4,4-Dioxide derivatives (Santo et al., 1998).

  • Cytotoxicity of β-Nitro-substituted Carboxylic Acids : β-Nitro-substituted ethyl carboxylates, a category which includes Ethyl 4-nitrothiophene-2-carboxylate, have been identified as a new class of cytotoxic agents, particularly effective against the human ovarian cancer cell line A2780 (Csuk et al., 2014).

  • Radiosensitizers and Cytotoxins : Certain nitrothiophene derivatives, related to Ethyl 4-nitrothiophene-2-carboxylate, have been evaluated as radiosensitizers of hypoxic mammalian cells and as selective bioreductively activated cytotoxins (Threadgill et al., 1991).

  • Formation of Complexes with Metals : Ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates, a related compound, have been studied for their acid-base properties, solubility, chemical stability, and ability to form complexes with metals like Cu(II), Co(II), and Ni(II) (Chekanova et al., 2014).

  • Nucleophilic Substitution Reactions : Studies on 4- and 5-Nitro-2-thienyl-methyl and -ethyl chlorides and acetates, compounds similar to Ethyl 4-nitrothiophene-2-carboxylate, have shown novel ionic substitution processes and complex reaction behaviors (Newcombe & Norris, 1979).

  • PARP Inhibitors in Cancer Therapy : Derivatives of 4-Nitrothiophene-2-carboxamide and 5-nitrothiophene-2-carboxamide, similar to Ethyl 4-nitrothiophene-2-carboxylate, have been synthesized and evaluated as inhibitors of poly(ADP-ribose)polymerase (PARP), an enzyme involved in the repair of damaged DNA, thus potentially enhancing the effectiveness of radiotherapy and chemotherapy in cancer (Shinkwin et al., 1999).

properties

IUPAC Name

ethyl 4-nitrothiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4S/c1-2-12-7(9)6-3-5(4-13-6)8(10)11/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNYYCSQRYKZID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CS1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-nitrothiophene-2-carboxylate

Synthesis routes and methods

Procedure details

A solution of nitric acid/sulfuric acid (1:2.5) was added dropwise to a stirred solution (2.7 M) of ethyl 2-thiophene carboxylate in sulfuric acid at −10° C. After stirring for an additional half an hour, the reaction mixture was poured into ice-water. The resulting precipitate was filtered, washed with water and dried to give the title compound (96%) as a mixture 1:1 of 4-nitro and 5-nitro regioisomers.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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